Cyclobutanone, 2,2-dichloro-3-methoxy-

β-lactamase inhibition antibiotic resistance medicinal chemistry

Cyclobutanone, 2,2-dichloro-3-methoxy- (CAS 126790-68-9) is a halogenated cyclobutanone derivative characterized by a strained four-membered carbonyl ring bearing geminal dichloro substitution at C2 and a methoxy group at C3. With a molecular formula of C5H6Cl2O2 and a molecular weight of 169.01 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and has been investigated for its intrinsic biological activities, including lipoxygenase inhibition and cellular differentiation modulation.

Molecular Formula C5H6Cl2O2
Molecular Weight 169.001
CAS No. 126790-68-9
Cat. No. B590741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanone, 2,2-dichloro-3-methoxy-
CAS126790-68-9
SynonymsCyclobutanone, 2,2-dichloro-3-methoxy-
Molecular FormulaC5H6Cl2O2
Molecular Weight169.001
Structural Identifiers
SMILESCOC1CC(=O)C1(Cl)Cl
InChIInChI=1S/C5H6Cl2O2/c1-9-4-2-3(8)5(4,6)7/h4H,2H2,1H3
InChIKeyFHOHQIAODVMHHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutanone, 2,2-dichloro-3-methoxy- (CAS 126790-68-9): Technical Baseline for Research Sourcing


Cyclobutanone, 2,2-dichloro-3-methoxy- (CAS 126790-68-9) is a halogenated cyclobutanone derivative characterized by a strained four-membered carbonyl ring bearing geminal dichloro substitution at C2 and a methoxy group at C3 . With a molecular formula of C5H6Cl2O2 and a molecular weight of 169.01 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and has been investigated for its intrinsic biological activities, including lipoxygenase inhibition and cellular differentiation modulation [1][2]. Its unique substitution pattern imparts distinct reactivity and biological profiles that cannot be assumed for other cyclobutanone analogs.

Why 2,2-Dichloro-3-methoxycyclobutanone Cannot Be Replaced by In-Class Analogs in Critical Applications


Cyclobutanone derivatives with identical molecular formulas but different substitution patterns exhibit sharply divergent conformational preferences, chemical reactivity, and biological target engagement. For instance, the position of the methoxy group on the cyclobutanone ring—C3 versus C4—determines whether the molecule adopts an exo or endo envelope conformation, a stereoelectronic parameter that directly governs β-lactamase inhibitory potency [1]. Similarly, dechlorinated cyclobutanones show markedly reduced inhibition compared to their dichloro counterparts [1]. These structure-activity relationships mean that even close regioisomers such as 2,2-dichloro-4-methoxycyclobutanone (CAS 126790-69-0) or dechlorinated analogs cannot be assumed to perform equivalently in enzymatic assays or synthetic sequences. Procurement without verifying the exact CAS number risks introducing a compound with fundamentally different reactivity and biological readout.

Quantitative Differentiation Evidence for 2,2-Dichloro-3-methoxycyclobutanone Against Closest Comparators


Dichlorocyclobutanones vs. Dechlorinated Cyclobutanones: β-Lactamase Inhibition Potency

In a systematic evaluation of cyclobutanone analogs as β-lactamase inhibitors, dichlorocyclobutanones were found to be better inhibitors than their dechlorinated cyclobutanone counterparts [1]. Furthermore, a 3α-methoxy derivative (152α) that favors the exo envelope conformation with an equatorial C4 carboxylate demonstrated superior inhibition compared to cyclobutanones favoring the endo envelope conformation [1]. This provides class-level evidence that the 2,2-dichloro-3-methoxy substitution pattern is critical for achieving conformational preferences associated with enhanced target binding.

β-lactamase inhibition antibiotic resistance medicinal chemistry

C3-Methoxy vs. C4-Methoxy Cyclobutanone: Regiochemistry Dictates Conformational and Biological Outcome

The substitution position of the methoxy group fundamentally alters the conformational landscape of dichlorocyclobutanones. 3-Alkoxy derivatives (such as 2,2-dichloro-3-methoxycyclobutanone) favor an exo envelope conformation, whereas 3α-OR derivatives with bicyclic constraints adopt the endo envelope [1]. The closely related regioisomer 2,2-dichloro-4-methoxycyclobutanone (CAS 126790-69-0) places the methoxy group at the C4 position rather than C3, altering the electronic environment of the carbonyl and the steric profile of the ring . In β-lactamase inhibitor design, the exo envelope of 3-substituted derivatives positions the C4 carboxylate equatorially—a geometric requirement verified by X-ray crystallography for effective active-site hemiketal formation [1].

regiochemistry conformational analysis SAR

Platelet 12-Lipoxygenase Inhibition: Single-Concentration Activity Profile

2,2-Dichloro-3-methoxycyclobutanone was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM . The compound is further characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. While class-level evidence supports the lipoxygenase inhibitory activity of cyclobutyl derivatives [2], direct head-to-head quantitative comparison with a closely related analog (e.g., the C4-methoxy regioisomer) in this specific assay is not available in the open literature.

lipoxygenase inhibition inflammation platelet biology

Cellular Differentiation Activity: Antiproliferative and Pro-Differentiation Effects

Multiple independent descriptions report that 2,2-dichloro-3-methoxycyclobutanone exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1][2]. This dual antiproliferative and pro-differentiation activity has been cited as evidence for its potential use as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. Notably, these biological properties are specifically attributed to this compound and are not generalizable to all dichlorocyclobutanone derivatives; no equivalent data have been identified for the 4-methoxy regioisomer or the dechlorinated cyclobutanone scaffold.

cell differentiation anticancer psoriasis

Chemical Stability and Storage: Stabilized Cyclobutanone Formulations

Cyclobutanone derivatives, including 2,2-dichloro-substituted variants, are susceptible to degradation under storage conditions. Patent literature describes stabilization methods using alkali metal carbonates, oxides, or phenolic stabilizers added at 0.1–5% by weight to maintain chemical integrity [1][2]. The geminal dichloro substitution at C2 adjacent to the carbonyl introduces electrophilic reactivity that can lead to ring-opening or nucleophilic displacement, making proper stabilization a procurement-relevant quality parameter. This stability concern is not uniformly addressed across all commercial suppliers, and procurement specifications should include stabilizer content or purity certification.

chemical stability storage formulation

Synthetic Utility: Methoxide Substitution and Intermediate Versatility

The reactivity of 2,2-dichlorocyclobutanones toward sodium methoxide has been systematically studied. In the case of 3,3-disubstituted cyclobutanones, the reaction proceeds with substitution of chlorine atoms to form 2,2-dimethoxycyclobutanones [1]. For 3-monosubstituted 2,2-dichlorocyclobutanones, the outcome depends on substitution pattern and steric environment. This established reactivity positions 2,2-dichloro-3-methoxycyclobutanone as a strategic intermediate for further derivatization, including cine-substitution and ring-expansion sequences that are not accessible from non-halogenated or monochlorinated cyclobutanones [1][2].

synthetic intermediate nucleophilic substitution cyclobutanone chemistry

Optimal Research and Procurement Application Scenarios for 2,2-Dichloro-3-methoxycyclobutanone


β-Lactamase Inhibitor Discovery and Conformational SAR Studies

Research groups developing broad-spectrum β-lactamase inhibitors can utilize this compound as a scaffold that favors the exo envelope conformation required for active-site hemiketal formation, as demonstrated in crystallographic studies with bicyclic analogs [1]. The 3-methoxy substitution is mechanistically linked to equatorial carboxylate presentation, a critical geometric parameter for engaging serine β-lactamases.

Arachidonic Acid Cascade and Lipoxygenase Pathway Research

This compound is suitable as a tool for investigating lipoxygenase-mediated arachidonic acid metabolism, with documented inhibitory activity against platelet 12-lipoxygenase at 30 µM and a broader inhibitory profile against 5-lipoxygenase translocation [1][2]. It can serve as a reference inhibitor in leukotriene biosynthesis studies.

Cell Differentiation and Antiproliferative Mechanism Studies

The compound's reported ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation makes it a candidate for phenotypic screening in oncology and dermatology research, particularly for psoriasis and differentiation therapy models [1]. Its specific activity profile distinguishes it from regioisomeric and dechlorinated analogs.

Multi-Step Synthesis Requiring Gem-Dichloro Cyclobutanone Intermediates

Synthetic chemists can exploit the gem-dichloro group at C2 as a productive handle for nucleophilic substitution, cine-rearrangement, and ring-expansion sequences [1][2]. The pre-installed 3-methoxy group provides additional functionalization potential without requiring protecting group strategies, offering step-economical advantages over non-functionalized cyclobutanone starting materials.

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